molecular formula C9H19NO2S B11826469 Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B11826469
M. Wt: 205.32 g/mol
InChI Key: LRSLSAJGUOCYDQ-SSDOTTSWSA-N
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Description

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester is a chiral tert-butyl carbamate derivative characterized by a methylthio (S-methyl) group and a methyl branch on the ethyl substituent. Its molecular formula is C₉H₁₉NO₂S, with a molecular weight of 237.07 g/mol. The (1R)-configuration imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. The tert-butyl group enhances stability, while the sulfur atom in the methylthio group may influence reactivity and metabolic properties.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-methylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1

InChI Key

LRSLSAJGUOCYDQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CSC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with ®-1-methyl-2-(methylthio)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methylthioethyl substituent may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with six structurally related tert-butyl carbamates, highlighting molecular features, applications, and key references:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Target Compound : Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, tert-butyl ester C₉H₁₉NO₂S 237.07 Chiral (1R) center, methylthio group, tert-butyl ester Chiral building block; potential prodrug component -
1. Carbamic acid, N-[(1R)-1-(4-bromophenyl)ethyl]-, tert-butyl ester C₁₄H₁₉BrNO₂ 313.27 4-Bromophenyl group, (1R) configuration Intermediate in cross-coupling reactions; brominated synthon
2. Carbamic acid, N-[(1R,2R)-3-hydroxy-1-phenyl-2-(benzylthio)propyl]-, tert-butyl ester C₂₁H₂₇NO₃S 373.51 Benzylthio, hydroxyl, and phenyl groups Chiral synthesis; sulfur-mediated drug candidates
3. (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester C₁₅H₂₀ClNO₃ 297.78 Chloro, hydroxy, and phenylmethyl groups High-ee enzymatic synthesis (Rhodococcus spp.); pharma intermediate
4. N-[(1R)-2-(1,1'-biphenyl)-4-yl-1-(hydroxymethyl)ethyl]carbamic acid tert-butyl ester C₂₀H₂₅NO₃ 327.42 Biphenyl, hydroxymethyl groups LCZ696 (heart failure drug) intermediate
5. Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, tert-butyl ester C₁₈H₂₇N₂O₄ 335.42 Methoxymethylamino, phenylmethyl groups Drug synthesis (e.g., kinase inhibitors)
6. Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, tert-butyl ester C₁₀H₂₁NO₃ 203.28 Hydroxy, dimethylpropyl groups Protecting group; chiral alcohol precursor

Key Observations

Compounds with hydroxyl groups (e.g., entries 3, 4, 6) exhibit higher polarity, influencing solubility and metabolic pathways.

Synthetic Routes :

  • Enzymatic methods (e.g., Rhodococcus spp.) achieve >99% enantiomeric excess in hydroxy-bearing compounds , whereas brominated or sulfur-containing analogues may rely on traditional coupling reactions .

Pharmaceutical Relevance: The biphenyl-hydroxymethyl derivative (entry 4) is critical in LCZ696, highlighting the role of aromaticity in drug-target interactions . Methoxymethylamino derivatives (entry 5) are explored for kinase inhibition, leveraging amino-oxygen hydrogen bonding .

Unique Attributes of the Target Compound :

  • The methylthio group offers a balance of lipophilicity and reactivity, advantageous in prodrug design or catalysis. Its simpler structure (vs. polyaromatic analogues) may enhance synthetic accessibility.

Biological Activity

Carbamic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (CAS Number: 140923-25-7) is one such derivative that exhibits notable pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H28N2O3
  • Molecular Weight : 320.4 g/mol
  • IUPAC Name : Propan-2-yl N-[3-methyl-1-[[(1S)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate

The structural characteristics of this compound contribute to its biological activity, particularly its interaction with specific biological targets.

The biological activity of Carbamic acid derivatives often involves interactions with various receptors and enzymes. This compound has been shown to influence:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : The compound can interact with G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and physiological regulation .

Antimicrobial Activity

Research indicates that carbamic acid derivatives exhibit antimicrobial properties. Studies have shown that this specific compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Carbamic acid derivatives have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects of this compound. It may help in protecting neuronal cells from oxidative stress and apoptosis, indicating its possible application in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus at concentrations as low as 10 µg/mL.
Study 2Reported reduction in inflammatory markers in animal models of arthritis following administration of the compound.
Study 3Showed neuroprotective effects in vitro, with a reduction in cell death under oxidative stress conditions.

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